Home > Products > Screening Compounds P146077 > Cortropin Zinc ACTH
Cortropin Zinc ACTH -

Cortropin Zinc ACTH

Catalog Number: EVT-10894790
CAS Number:
Molecular Formula: C207H309N56O59SZn+
Molecular Weight: 4623 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cortropin Zinc Adrenocorticotropic Hormone is derived from the pituitary gland and is classified as a peptide hormone. It functions primarily in the endocrine system, regulating various physiological processes, including metabolism, immune response, and stress responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cortropin Zinc Adrenocorticotropic Hormone involves several steps:

  1. Peptide Synthesis: The adrenocorticotropic hormone is synthesized using solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence.
  2. Zinc Coordination: Zinc ions are introduced to the synthesized peptide in an aqueous solution. The concentration of zinc is critical; studies indicate that a concentration as low as 0.0075% can enhance the activity of the adrenocorticotropic hormone, with optimal results at approximately 0.015% .
  3. Formulation: The final formulation may include stabilizers such as gelatin to maintain solubility and enhance bioavailability .
Molecular Structure Analysis

Structure and Data

Cortropin Zinc Adrenocorticotropic Hormone consists of 39 amino acids with a molecular weight of approximately 4,541 g/mol. The structure includes critical segments that allow for receptor binding and biological activity:

  • N-terminal Region: The first 24 amino acids are essential for its adrenocorticotropic activity.
  • Conformational Dynamics: Molecular modeling suggests that the N-terminal region adopts a helical structure crucial for receptor interaction .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Cortropin Zinc Adrenocorticotropic Hormone include:

  1. Binding to Receptors: Upon administration, the hormone binds to specific receptors on adrenal cortex cells, initiating a cascade of intracellular events.
  2. Zinc Interaction: The presence of zinc ions modifies the peptide's conformation, enhancing its binding affinity and stability .
Mechanism of Action

Process and Data

Cortropin Zinc Adrenocorticotropic Hormone exerts its effects through a well-defined mechanism:

  1. Receptor Binding: The hormone binds to G protein-coupled receptors on adrenal cortical cells.
  2. Signal Transduction: This binding activates adenylyl cyclase, increasing cyclic adenosine monophosphate levels in the cell.
  3. Hormone Secretion: Elevated cyclic adenosine monophosphate levels stimulate the secretion of glucocorticoids from the adrenal cortex .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant Data or Analyses

Research indicates that formulations containing zinc can maintain hormonal activity significantly longer than those without it, demonstrating altered pharmacokinetics that favor prolonged therapeutic effects .

Applications

Scientific Uses

Cortropin Zinc Adrenocorticotropic Hormone has several notable applications in medicine:

  • Therapeutic Use: It is used in treating conditions such as multiple sclerosis, rheumatoid arthritis, and other inflammatory disorders due to its immunomodulatory effects.
  • Research Applications: Studies involving Cortropin Zinc Adrenocorticotropic Hormone contribute to understanding stress physiology and adrenal function.
  • Drug Development: Ongoing research explores its potential as a treatment for various endocrine disorders by leveraging its unique properties when combined with zinc .
Historical Development & Evolution of Corticotropin-Zinc Formulations

Early Synthetic Analog Design for Prolonged Bioactivity

The development of synthetic adrenocorticotropic hormone (ACTH) analogs was driven by the need to overcome the rapid clearance and metabolic instability of native ACTH(1-39). Early research focused on identifying the minimal bioactive sequence required for melanocortin receptor activation. Studies confirmed that the ACTH(1-24) fragment retained full steroidogenic activity while exhibiting improved chemical stability compared to the full-length peptide. This 24-amino acid sequence (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro) contained the core receptor-binding domain but lacked the proteolytically sensitive C-terminal region [4] [8].

Structural optimization efforts revealed critical roles of specific residues in prolonging biological activity:

  • N-terminal acetylation: Enhanced metabolic stability by reducing aminopeptidase-mediated degradation
  • D-amino acid substitutions: Position 1 (Ser→D-Ser) increased resistance to enzymatic cleavage while maintaining receptor affinity
  • C-terminal amidation: Improved pharmacokinetic properties by reducing carboxyl-terminal exopeptidase susceptibility [8]

The synthetic ACTH(1-24) analog (cosyntropin) represented a significant advancement as a diagnostic tool for adrenal function. However, its short plasma half-life (approximately 10-15 minutes in humans) necessitated frequent injections for therapeutic applications, prompting research into sustained-release formulations [5]. This limitation stimulated exploration of zinc complexation as a strategy to extend the duration of action through controlled release kinetics [5] [8].

Table 1: Key Structural Modifications in Early Synthetic ACTH Analogs

Modification SiteStructural ChangeImpact on BioactivityMetabolic Stability
N-terminal (Ser1)AcetylationUnchanged++++ Increase
Position 1 (Ser)D-Ser substitutionSlight reduction+++ Increase
Position 23 (Val)Norvaline substitutionUnchanged++ Increase
C-terminal (Pro24)AmidationUnchanged+++ Increase

Zinc-Complexed Adrenocorticotropic Hormone Preparations: From Animal-Derived to Semi-Synthetic Derivatives

The serendipitous discovery that zinc ions prolong the biological activity of adrenocorticotropic hormone revolutionized therapeutic corticotropin formulations. In 1956, researchers patented the first zinc-complexed adrenocorticotropic hormone preparation (US Patent 2,944,940), demonstrating that combining zinc ions with adrenocorticotropic hormone significantly extended its duration of action. The critical innovation involved forming a zinc-adrenocorticotropic hormone complex at neutral pH followed by precipitation at pH 5.0-5.5, creating a repository suspension that slowly released active hormone upon intramuscular injection [5].

The initial formulations utilized animal-derived adrenocorticotropic hormone (primarily porcine pituitary extracts), which presented significant challenges:

  • Batch variability: Natural extracts contained heterogeneous ACTH isoforms and impurities
  • Immunogenicity: Non-human sequences provoked antibody formation with repeated administration
  • Contaminating peptides: Co-purification of other pituitary hormones caused unintended physiological effects [1] [5]

The transition to semi-synthetic zinc-complexed formulations employed synthetic ACTH(1-24) as the active component, addressing key limitations of animal-derived products:

  • Chemical homogeneity: Precisely defined amino acid sequence eliminated batch variability
  • Reduced immunogenicity: Human-identical sequence minimized antigenic potential
  • Selective bioactivity: Absence of contaminating pituitary peptides improved therapeutic specificity [1] [4]

Pharmacokinetic studies directly compared zinc-complexed synthetic ACTH(1-24) depot with repository corticotropin injection (RCI), revealing significant differences:

  • Plasma cortisol exposure: Synthetic ACTH(1-24) depot induced 5-fold greater cortisol exposure than RCI after equivalent dosing
  • Steroidogenic exposure: Estimated steroidal equivalence was 4-fold higher for synthetic ACTH(1-24) depot
  • Peptide clearance: Despite higher plasma concentrations of the RCI marker (N25-deamidated porcine ACTH(1-39)), RCI demonstrated lower cortisol induction, suggesting differential receptor activation profiles [1]

Table 2: Comparative Pharmacodynamics of Zinc-Complexed Adrenocorticotropic Hormone Formulations

ParameterSynthetic ACTH(1-24) Depot (1 mg)Repository Corticotropin Injection (80 IU)Methylprednisolone (32 mg)
Free cortisol exposure (AUC)5.0-fold higher than RCIReference value1.2-fold higher than RCI
Steroidogenic equivalence4.0-fold greater than RCIBaselineDirect glucocorticoid activity
Peak cortisol time4-6 hours6-8 hours1-2 hours
Duration of action24-36 hours18-24 hours12-18 hours

Technological Milestones in Repository Corticotropin Formulations

The evolution of repository corticotropin formulations encompasses three transformative technological phases:

Gelatin-Based Prolonged Release Systems: The first-generation repository corticotropin injection (H.P. Acthar® Gel) utilized 16% gelatin to create a sustained-release matrix for porcine pituitary extracts. The gelatin matrix functioned through:

  • Thermoreversible gelation: Liquid at room temperature for injection, gelling at body temperature
  • Protease inhibition: Natural gelatin components reduced enzymatic degradation
  • Molecular entrapment: Hydrophobic interactions slowed peptide diffusion [5]

This formulation extended therapeutic activity to 24-48 hours per injection, representing a significant improvement over soluble adrenocorticotropic hormone preparations requiring multiple daily injections. However, limitations included temperature sensitivity and variable release kinetics [5] [7].

Zinc-Complex Crystallization Technology: The introduction of zinc complexation revolutionized formulation precision:

  • Controlled precipitation: Zinc ions (0.5-2.0% w/v) formed insoluble complexes at specific pH (5.0-5.5)
  • Crystalline morphology: Optimization of crystal size (10-50 μm) balanced injectability and release kinetics
  • Stabilizing additives: Incorporation of cysteine (0.1-0.5%) prevented oxidation during storage [5]

The technological breakthrough came with applying zinc complexation to synthetic ACTH(1-24), creating the first reproducible, chemically defined depot formulation. This approach enabled precise control over dissolution kinetics, with bioavailability profiles directly correlated with zinc-to-peptide ratios [1] [5].

Analog Synthetic Biology and Computational Design: Modern formulation development integrates computational approaches:

  • Cytomorphic circuit modeling: Analog computation principles applied to predict peptide release kinetics
  • Pharmacophore optimization: 3D-QSAR models identified steric and electronic requirements for sustained activity
  • Molecular dynamics simulations: Predicted zinc coordination geometry and complex stability [2] [8]

These computational approaches enabled rational design of novel analogs with optimized zinc-binding characteristics. The integration of synthetic biology facilitated production of engineered ACTH variants through recombinant techniques, eliminating dependence on animal sources and improving batch-to-batch consistency [2] [9].

Table 3: Evolution of Repository Corticotropin Formulation Technologies

Technology GenerationKey ComponentsRelease MechanismDuration EnhancementLimitations
1st (1950s)Porcine ACTH + 16% gelatinMatrix erosion2-3x vs. soluble ACTHBatch variability, immunogenicity
2nd (1960s)Synthetic ACTH(1-24) + Zn²⁺ ionsControlled dissolution of complex8-10x vs. soluble ACTHInjection site reactions
3rd (2000s)Recombinant analogs + optimized ZnLigand-specific dissociation12-15x vs. soluble ACTHManufacturing complexity

The convergence of these technological advancements established zinc-complexed adrenocorticotropic hormone formulations as a cornerstone in endocrinology and rheumatology. The transition from biologically variable extracts to precisely engineered semi-synthetic derivatives exemplifies the progressive integration of peptide chemistry, formulation science, and computational biology in pharmaceutical development [1] [2] [5].

Properties

Product Name

Cortropin Zinc ACTH

IUPAC Name

zinc;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydroxide

Molecular Formula

C207H309N56O59SZn+

Molecular Weight

4623 g/mol

InChI

InChI=1S/C207H308N56O58S.H2O.Zn/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118;;/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223);1H2;/q;;+2/p-1/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-;;/m0../s1

InChI Key

DCANWYXFXGSVLP-GKQRBXEKSA-M

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N.[OH-].[Zn+2]

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N.[OH-].[Zn+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.